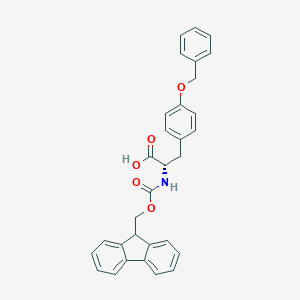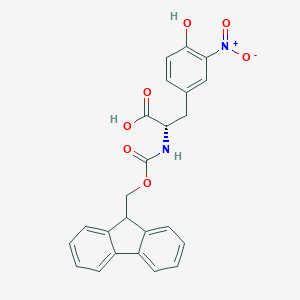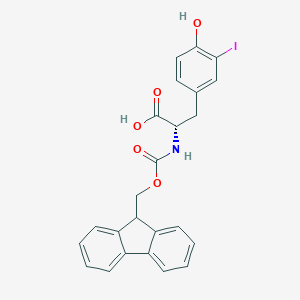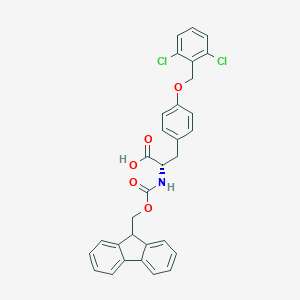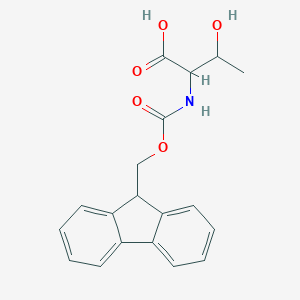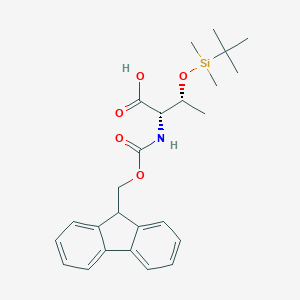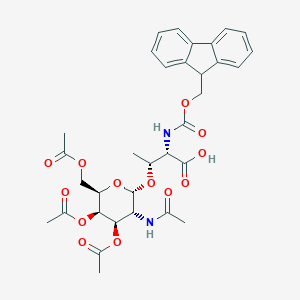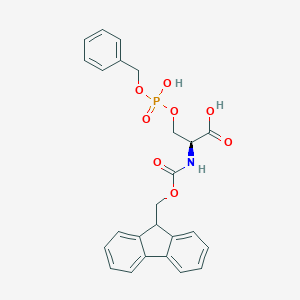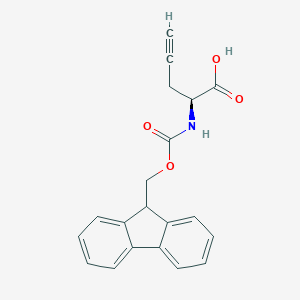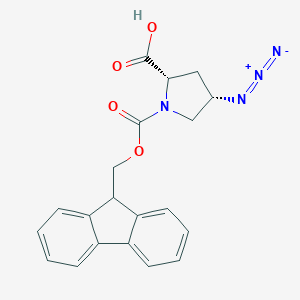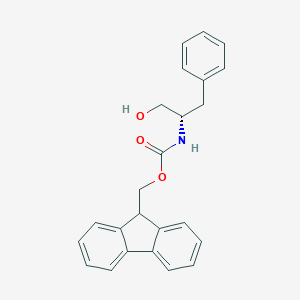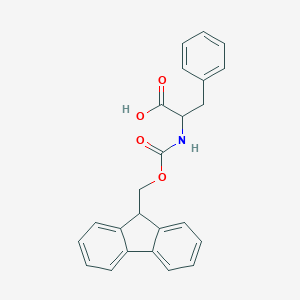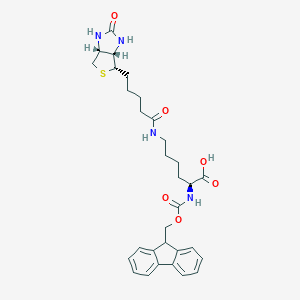
Fmoc-Lys(Biotin)-OH
描述
Fmoc-Lys(Biotin)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine-biotin, is a modified amino acid derivative. It combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with lysine and biotin. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to introduce biotinylated lysine residues into peptides. Biotinylation is a common technique used in biochemical assays and molecular biology for the detection and purification of proteins and nucleic acids.
科学研究应用
Fmoc-Lys(Biotin)-OH has numerous applications in scientific research:
Chemistry: Used in the synthesis of biotinylated peptides for studying protein-protein interactions and enzyme kinetics.
Biology: Employed in affinity purification and detection assays, such as Western blotting and ELISA, due to the strong binding affinity between biotin and streptavidin.
Medicine: Utilized in the development of biotinylated drugs and diagnostic agents for targeted delivery and imaging.
Industry: Applied in the production of biotinylated peptides for use in biosensors and other analytical devices.
作用机制
Target of Action
Fmoc-Lys(Biotin)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are proteins and peptides that interact with biotin, a vitamin that plays a key role in various biological processes .
Mode of Action
This compound interacts with its targets through the biotin moiety, which has a high affinity for proteins like streptavidin and avidin . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis, which can be removed under specific conditions to reveal the reactive amine group of the lysine residue .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific peptide or protein it is incorporated into. It’s known that biotin is involved in carboxylation, decarboxylation, and transcarboxylation reactions in the body .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability and pharmacokinetics would likely depend on the properties of the final peptide product .
Result of Action
The molecular and cellular effects of this compound depend on the specific peptide or protein it is incorporated into. In general, the incorporation of biotin into peptides can enhance their binding to biotin-interacting proteins, potentially altering the function or localization of these proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the Fmoc group can be removed under basic conditions, which is a critical step in peptide synthesis .
生化分析
Biochemical Properties
Fmoc-Lys(Biotin)-OH is known for its eminent self-assembly features, which are due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . This property allows it to interact with various enzymes, proteins, and other biomolecules, promoting the association of building blocks .
Cellular Effects
The inherent hydrophobicity and aromaticity of the Fmoc moiety can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The Fmoc group can promote the association of building blocks, potentially influencing enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Fmoc-modified amino acids and short peptides have been used in the synthesis of peptide acids .
Metabolic Pathways
Fmoc-modified amino acids and short peptides are known to possess self-assembly features that can influence various biochemical reactions .
Transport and Distribution
The Fmoc group’s inherent hydrophobicity and aromaticity can influence its localization or accumulation .
Subcellular Localization
Fmoc-modified amino acids and short peptides can influence the activity or function of specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Biotin)-OH typically involves the following steps:
Protection of Lysine: The ε-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Biotinylation: The protected lysine is then reacted with biotin-N-hydroxysuccinimide ester (biotin-NHS) to attach the biotin moiety to the ε-amino group of lysine.
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.
化学反应分析
Types of Reactions: Fmoc-Lys(Biotin)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Biotinylation: Attachment of biotin to lysine residues using biotin-NHS.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Biotinylation: Biotin-NHS in anhydrous DMF.
Major Products:
Deprotection: Free lysine with a biotin moiety.
Coupling: Peptides with biotinylated lysine residues.
Biotinylation: Biotinylated lysine derivatives.
相似化合物的比较
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Biotin)-OH but with a tert-butyloxycarbonyl (Boc) protecting group instead of biotin.
Fmoc-Lys(5-Fam)-OH: Contains a 5-carboxyfluorescein (5-Fam) moiety instead of biotin, used for fluorescence-based assays.
Fmoc-Lys(Dabcyl)-OH: Contains a 4,4-dimethylamino-azobenzene-4’-carboxylic acid (Dabcyl) moiety, used as a quencher in fluorescence resonance energy transfer (FRET) assays.
Uniqueness: this compound is unique due to its biotin moiety, which allows for strong and specific binding to streptavidin or avidin. This property makes it particularly valuable in applications requiring high-affinity interactions, such as affinity purification and detection assays.
属性
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25-,26-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIBQNGDYNGUEZ-OBXRUURASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452858 | |
| Record name | Fmoc-Lys(biotinyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146987-10-2 | |
| Record name | Fmoc-Lys(biotinyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Fmoc-Lys(Biotin)-OH used in peptide synthesis based on the research provided?
A1: The research highlights the use of this compound for incorporating biotin tags into peptides during solid-phase peptide synthesis [, ]. The research paper specifically mentions its application in creating biotinylated versions of peptides derived from the Notch protein and its viral analogs. [] This biotinylation enables the researchers to study the interaction of these peptides with the target protein, CSL/CBF1, using techniques like affinity purification or ELISA.
Q2: What is the significance of incorporating this compound at the C-terminus of the peptide in this specific research context?
A2: In the research paper, incorporating this compound at the C-terminus serves a dual purpose:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


